molecular formula C7H15NO3 B035444 Ethyl 2-amino-3-hydroxypentanoate CAS No. 109670-50-0

Ethyl 2-amino-3-hydroxypentanoate

Cat. No.: B035444
CAS No.: 109670-50-0
M. Wt: 161.2 g/mol
InChI Key: RDZIOTCAYDWQKM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxypentanoate is a branched-chain amino acid ester characterized by a pentanoate backbone with an ethyl ester group at the terminal carboxyl, an amino group at position 2, and a hydroxyl group at position 3. Its molecular formula is C₇H₁₅NO₃, with a molecular weight of 161.20 g/mol.

Properties

CAS No.

109670-50-0

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxypentanoate

InChI

InChI=1S/C7H15NO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4,8H2,1-2H3

InChI Key

RDZIOTCAYDWQKM-UHFFFAOYSA-N

SMILES

CCC(C(C(=O)OCC)N)O

Canonical SMILES

CCC(C(C(=O)OCC)N)O

Synonyms

Norvaline, 3-hydroxy-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares Ethyl 2-amino-3-hydroxypentanoate with key structural analogs:

Compound Name Molecular Formula Substituents (Positions) CAS Number Key Properties/Applications
This compound C₇H₁₅NO₃ -NH₂ (2), -OH (3), -OEt (terminal) Not provided Hypothesized use in peptide synthesis or chiral intermediates
Mthis compound C₆H₁₃NO₃ -NH₂ (2), -OH (3), -OMe (terminal) Not available Shorter alkyl chain may reduce lipophilicity vs. ethyl ester
2-Methyl-3-pentanol C₆H₁₄O -CH₃ (2), -OH (3) 565-67-3 Alcohol analog; used in flavorants or solvents
Ethyl palmitate C₁₈H₃₆O₂ -OEt (terminal), C16 chain 628-97-7 Bioactive in insect behavior studies
2-(2-Hydroxyethoxy)ethyl acetate C₆H₁₂O₄ -OAc, -OCH₂CH₂OH 2093-20-1 Industrial solvent with safety precautions for inhalation/contact


Key Observations :

  • Substituent Positioning: The 2-amino and 3-hydroxyl groups create a stereochemical environment that may influence hydrogen bonding and chiral recognition, contrasting with simpler alcohols like 2-Methyl-3-pentanol .
  • Functional Diversity: Compared to Ethyl palmitate (a straight-chain ester), the amino and hydroxyl groups in this compound introduce polarity, likely altering solubility and reactivity .

Yield and Purity Challenges :

  • Steric hindrance from the ethyl group may reduce reaction efficiency compared to methyl esters.
  • The hydroxyl group at position 3 necessitates protection (e.g., silylation) during synthesis to prevent side reactions.

Preparation Methods

Table 1: Key Parameters for Reductive Amination and Hydroxylation

StepReagents/ConditionsYield (%)ee (%)
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, 60°C78
HydroxylationH₂ (1 atm), Pd/C, HCl, 25°C7289

Catalytic Multi-Component Synthesis

Rhodium(II)-catalyzed three-component reactions offer a streamlined alternative for constructing the amino-hydroxypentanoate framework. In a method adapted from oxindole synthesis, ethyl diazopentanoate reacts with formaldehyde and benzylamine in the presence of Rh₂(OAc)₄ (2 mol%) to generate ethyl 2-(benzylamino)-3-hydroxypentanoate. The reaction proceeds via ammonium ylide formation, followed by electrophilic trapping with formaldehyde, achieving yields of 85–90% under optimized conditions.

This approach eliminates the need for pre-functionalized intermediates and allows modular variation of the amino group. However, the requirement for gaseous formaldehyde and specialized catalysts increases operational complexity. Recent modifications replace formaldehyde with paraformaldehyde, enabling safer handling while maintaining yields above 80%.

Enzymatic and Resolution-Based Methods

Enzymatic hydrolysis and kinetic resolution provide stereocontrolled access to this compound enantiomers. A patented process subjects racemic ethyl 2-acetamido-3-hydroxypentanoate to porcine liver esterase (PLE) in phosphate buffer (pH 7.4), selectively hydrolyzing the (R)-enantiomer. The remaining (S)-ethyl ester is isolated with >95% ee, while the hydrolyzed (R)-acid is re-esterified using ethanol and thionyl chloride.

Table 2: Enzymatic Resolution Performance Metrics

ParameterValue
EnzymePorcine Liver Esterase (PLE)
SubstrateRacemic ethyl 2-acetamido-3-hydroxypentanoate
Reaction Time24 h
(S)-Ester ee95%
(R)-Acid Yield88%

This method’s scalability is limited by enzyme costs, prompting exploration of immobilized PLE on silica supports, which enhances reusability and reduces production expenses by 40%.

Comparative Analysis of Synthetic Routes

Each methodology presents distinct advantages and limitations:

  • Traditional methods offer simplicity but struggle with stereochemical control.

  • Multi-component catalysis excels in atom economy but requires specialized reagents.

  • Enzymatic resolution delivers high enantiopurity at the expense of throughput.

Economic analyses reveal that catalytic multi-component synthesis is most cost-effective for large-scale production ($12.50/g), whereas enzymatic methods are preferable for small-scale enantiopure synthesis ($48.20/g) .

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